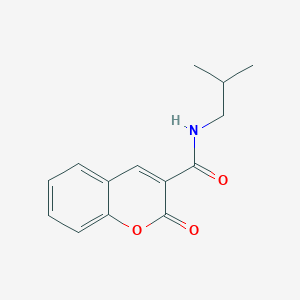
N-isobutyl-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: N-异丁基-2-氧代-2H-色烯-3-羧酰胺的合成通常涉及2-氧代-2H-色烯-3-羧酸与异丁胺的反应。 该反应在无水溶剂如二氯甲烷中,在偶联剂如N,N'-二环己基碳二亚胺(DCC)和催化剂如4-二甲氨基吡啶(DMAP)的存在下进行 .
工业生产方法: 该化合物的工业生产方法可能涉及类似的合成路线,但在更大规模上进行,并针对产率和纯度进行优化。 连续流动反应器和自动化合成平台的使用可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型: N-异丁基-2-氧代-2H-色烯-3-羧酰胺会经历各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的氧代衍生物。
还原: 还原反应可以将氧代基团转化为羟基。
取代: 酰胺基团可以参与亲核取代反应.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 之类的还原剂。
主要产物:
氧化: 形成氧代衍生物。
还原: 形成羟基衍生物。
取代: 形成取代的酰胺和酯.
科学研究应用
N-异丁基-2-氧代-2H-色烯-3-羧酰胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为酶抑制剂的潜力,尤其是在抑制胰脂肪酶方面.
医学: 探索其抗炎、抗癌和抗菌特性.
工业: 用于开发新材料,并作为各种化学过程的前体.
作用机制
N-异丁基-2-氧代-2H-色烯-3-羧酰胺的作用机制涉及其与特定分子靶标和途径的相互作用:
酶抑制: 该化合物通过与活性位点结合并阻止底物进入,抑制胰脂肪酶等酶.
信号转导: 它可能干扰细胞信号通路,导致细胞反应发生改变.
分子靶标: 靶标包括参与代谢和信号通路的酶、受体和其他蛋白质.
类似化合物:
香豆素: 一种母体化合物,具有类似的结构特征,但缺少异丁基和酰胺基团。
华法林: 一种众所周知的抗凝剂,具有香豆素骨架。
伞形酮: 一种具有羟基和甲氧基的香豆素衍生物.
独特性: N-异丁基-2-氧代-2H-色烯-3-羧酰胺由于其特定的取代模式而具有独特性,这赋予了其独特的生物活性及其化学反应性。 其异丁基和酰胺基团有助于其酶抑制特性和潜在的治疗应用 .
相似化合物的比较
Coumarin: A parent compound with similar structural features but lacking the isobutyl and amide groups.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Scopoletin: A coumarin derivative with hydroxyl and methoxy groups.
Uniqueness: N-isobutyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isobutyl and amide groups contribute to its enzyme inhibitory properties and potential therapeutic applications .
生物活性
N-isobutyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features, including a chromene core and an isobutyl side chain. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula for this compound is C14H15NO3. The presence of the carbonyl group (2-oxo) and the carboxamide (3-carboxamide) significantly influences its chemical reactivity and biological properties. The compound's structural characteristics enhance its binding affinity to various enzymes, making it a candidate for therapeutic applications.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.28 g/mol |
| Functional Groups | Carbonyl, Carboxamide |
| Chromene Core | Present |
Enzyme Inhibition
This compound has been studied extensively for its enzyme inhibition properties. Notably, it has shown potential as an inhibitor of monoamine oxidase A and B (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. The inhibition of these enzymes suggests potential applications in treating mood disorders and neurodegenerative diseases.
Case Study: Monoamine Oxidase Inhibition
A study demonstrated that this compound exhibits a significant inhibitory effect on MAO-A and MAO-B, with IC50 values indicating effective binding affinity. This activity could lead to therapeutic implications in managing conditions such as depression and Parkinson's disease.
Anti-inflammatory and Antioxidant Properties
In addition to enzyme inhibition, this compound has been associated with anti-inflammatory and antioxidant activities. Research indicates that it can modulate inflammatory pathways, potentially offering benefits in conditions characterized by chronic inflammation.
Antifungal Activity
Recent investigations have revealed antifungal properties of this compound. Comparative studies against various fungal strains have shown promising results, particularly against Candida species.
Table 2: Antifungal Activity against Candida Species
| Compound | MIC (µmol/mL) | MFC (µmol/mL) | Activity Type |
|---|---|---|---|
| This compound | 0.268 | 0.067 | Fungicidal |
| Ketoconazole | 0.103 | 0.206 | Fungicidal |
The mechanism by which this compound interacts with biological targets involves the formation of hydrogen bonds and π–π stacking with aromatic residues in target proteins. This interaction profile is crucial for understanding its pharmacodynamics and optimizing therapeutic potential.
Structural Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of this compound highlights the importance of specific functional groups in modulating biological activity. Systematic modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.
属性
CAS 编号 |
1846-84-0 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C14H15NO3/c1-9(2)8-15-13(16)11-7-10-5-3-4-6-12(10)18-14(11)17/h3-7,9H,8H2,1-2H3,(H,15,16) |
InChI 键 |
BKVFDOZWDVAMFZ-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC2=CC=CC=C2OC1=O |
规范 SMILES |
CC(C)CNC(=O)C1=CC2=CC=CC=C2OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















